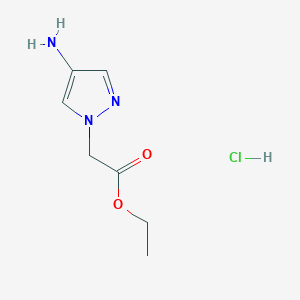

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride

CAS No.: 2169997-54-8

Cat. No.: VC4092675

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2169997-54-8 |

|---|---|

| Molecular Formula | C7H12ClN3O2 |

| Molecular Weight | 205.64 |

| IUPAC Name | ethyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;/h3-4H,2,5,8H2,1H3;1H |

| Standard InChI Key | KVBMWSJUPSZDHL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C=C(C=N1)N.Cl |

| Canonical SMILES | CCOC(=O)CN1C=C(C=N1)N.Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride consists of a pyrazole ring substituted with an amino group at the 4-position and an ethyl ester moiety at the 1-position via an acetoxy linker. The hydrochloride salt formation occurs at the pyrazole nitrogen, improving aqueous solubility. Key structural features include:

-

Pyrazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2 .

-

Amino Group: Enhances hydrogen-bonding capacity and electronic modulation .

-

Ethyl Ester: Introduces steric bulk and lipophilicity, influencing pharmacokinetic properties .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂ClN₃O₂ | |

| Molecular Weight | 205.64 g/mol | |

| SMILES | CCOC(=O)CN1C=C(C=N1)N.Cl | |

| InChI Key | KVBMWSJUPSZDHL-UHFFFAOYSA-N |

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 4-amino-1H-pyrazole and ethyl bromoacetate. A typical procedure involves:

-

Reaction Setup: Combine 4-amino-1H-pyrazole (1 eq) with ethyl bromoacetate (1.1 eq) in anhydrous dimethylformamide (DMF) under nitrogen .

-

Base Addition: Introduce potassium carbonate (1.2 eq) to deprotonate the pyrazole NH, facilitating nucleophilic attack .

-

Thermal Conditions: Heat at 60–80°C for 12–24 hours to drive the reaction to completion .

-

Salt Formation: Treat the intermediate with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Table 2: Optimal Synthesis Parameters

Industrial Manufacturing

Scale-up employs continuous flow reactors to enhance efficiency and reproducibility. Key considerations include:

-

Automated Feed Systems: Ensure precise stoichiometric control of reagents .

-

In-Line Purification: Integrate crystallization units to isolate the hydrochloride salt directly .

Physicochemical Characterization

Thermal Stability

Thermogravimetric analysis (TGA) of similar hydrochlorides reveals decomposition temperatures >150°C, indicating robustness under standard handling conditions .

Biological Activity and Applications

Antiproliferative Effects

Although direct evidence is lacking, ethyl 3-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoate (a related compound) shows IC₅₀ values of 12–18 µM against leukemia (U937) and breast cancer (MCF-7) cell lines . This activity is attributed to:

-

Enzyme Inhibition: Binding to ATP pockets of kinases or topoisomerases .

-

Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization .

Table 3: Biological Activity of Analogous Compounds

| Compound | Target Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Ethyl 3-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanoate | U937 | 12.3 | |

| Ethyl 3-((6-amino-9H-purin-2-yl)thio)propanoate | MCF-7 | 17.8 |

Comparative Analysis with Structural Analogs

Ethyl 2-(1H-Pyrazol-1-yl)acetate

-

Difference: Lacks the 4-amino group, reducing hydrogen-bonding capacity .

-

Impact: Lower solubility and altered pharmacokinetics compared to the amino-substituted derivative .

4-Amino-1H-pyrazole

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume